molecular formula C10H10N2O2 B574524 Methyl 3-aminoindolizine-2-carboxylate CAS No. 186358-06-5

Methyl 3-aminoindolizine-2-carboxylate

Cat. No.: B574524
CAS No.: 186358-06-5
M. Wt: 190.202
InChI Key: IDDIZEISJWTMLD-UHFFFAOYSA-N
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Description

Methyl 3-aminoindolizine-2-carboxylate is a nitrogen-containing heterocyclic compound with a fused bicyclic structure, featuring a carboxylate ester at position 2 and an amino group at position 3 of the indolizine core. Introducing amino groups to the indolizine scaffold is challenging due to steric and electronic constraints, as evidenced by difficulties in forming 2-chloromethylindolizine derivatives during attempts to install amino side-chains . The amino group at position 3 may enhance solubility and reactivity, making this compound a candidate for further pharmacological exploration.

Properties

CAS No.

186358-06-5

Molecular Formula

C10H10N2O2

Molecular Weight

190.202

IUPAC Name

methyl 3-aminoindolizine-2-carboxylate

InChI

InChI=1S/C10H10N2O2/c1-14-10(13)8-6-7-4-2-3-5-12(7)9(8)11/h2-6H,11H2,1H3

InChI Key

IDDIZEISJWTMLD-UHFFFAOYSA-N

SMILES

COC(=O)C1=C(N2C=CC=CC2=C1)N

Synonyms

2-Indolizinecarboxylicacid,3-amino-,methylester(9CI)

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Indolizine Derivatives

The following table summarizes key structural, synthetic, and functional differences between methyl 3-aminoindolizine-2-carboxylate and related indolizine derivatives:

Compound Name Substituents & Positions Synthesis Method Yield Notable Properties/Findings References
This compound –CO₂Me (C2), –NH₂ (C3) Likely via amination of methyl indolizine-2-carboxylate N/A Amino group enhances solubility; potential bioactivity inferred from structural analogs
Ethyl 7-acetyl-3-benzoylindolizine-1-carboxylate –CO₂Et (C1), –COBz (C3), –Ac (C7) Eco-friendly synthesis via cyclocondensation 48–99% Exhibited dose-dependent anticancer activity (e.g., compound 2b, 2q, 2r)
Methyl 3-(quinolin-2-yl)indolizine-1-carboxylate –CO₂Me (C1), quinoline (C3) Cycloaddition of pyridinium ylide with methyl propiolate N/A Bulky quinoline substituent may reduce planarity; characterized by NMR/MS
Methyl 5-methylindolizine-2-carboxylate –CO₂Me (C2), –CH₃ (C5) Thermal cyclization of pyridylpropanoate precursor 84% Methyl group at C5 stabilizes the core; lower polarity compared to amino analogs
Methyl indolizine-2-carboxylate –CO₂Me (C2) Hydrolysis/esterification of precursors 72–100% Key intermediate; resistant to carbonyl chloride formation at C2

Key Research Findings and Comparative Analysis

Structural and Functional Differences

  • Positional Effects: C1-carboxylates (e.g., ethyl 7-acetyl-1-carboxylates) exhibit distinct electronic profiles compared to C2-carboxylates due to differences in conjugation with the indolizine π-system . Substituents at C3 (e.g., benzoyl, quinoline, or amino groups) significantly alter bioactivity. For example, 3-benzoyl derivatives show anticancer activity, while the amino group may facilitate hydrogen bonding in drug-receptor interactions .
  • Biological Activity : Ethyl 7-acetyl-3-benzoylindolizine-1-carboxylate derivatives demonstrated anticancer activity at concentrations as low as 10 µg/mL, suggesting that C3 substituents play a critical role in pharmacological efficacy .

Physicochemical Properties

  • Solubility: The amino group in this compound likely improves aqueous solubility compared to methyl or acetyl-substituted analogs (e.g., methyl 5-methylindolizine-2-carboxylate) .
  • Stability : Methyl esters (e.g., compound 135) are more prone to hydrolysis than ethyl esters (e.g., compound 2a-r), which could influence drug design and formulation .

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